

2-Bromo-6-fluoroquinoline CAS number 159870-91-4

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Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

Cat. No.: B064740

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An In-depth Technical Guide to **2-Bromo-6-fluoroquinoline** (CAS: 159870-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile and pivotal building block in the fields of medicinal chemistry and materials science. Its unique electronic and reactive properties, imparted by the bromine and fluorine substituents on the quinoline core, make it an important intermediate in the synthesis of a wide array of functional molecules. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This compound is particularly noted for its application in the development of novel therapeutic agents, including antimicrobial, antimalarial, and anticancer drugs, as well as in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).

Physicochemical Properties

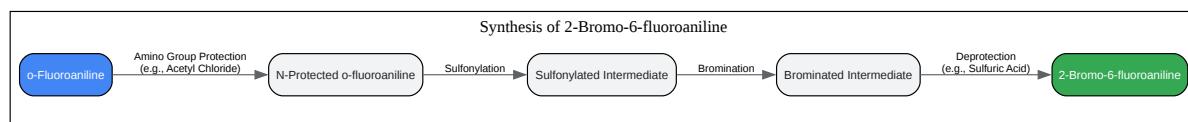
The quantitative data available for **2-Bromo-6-fluoroquinoline** is summarized in the table below. While a melting point has been reported, other specific quantitative data such as boiling point and solubility are not readily available in the public domain.

| Property | Value | Reference |
|-------------------|------------------------------------|-----------|
| CAS Number | 159870-91-4 | |
| Molecular Formula | C ₉ H ₅ BrFN | |
| Molecular Weight | 226.05 g/mol | |
| Appearance | Yellow to white solid | |
| Melting Point | 127 - 131 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Bromo-6-fluoroquinoline** is not readily available in the reviewed literature. However, a common precursor, 2-bromo-6-fluoroaniline, can be synthesized through various methods. One patented method involves a multi-step process starting from o-fluoroaniline, which includes protection of the amino group, sulfonation, bromination, and deprotection.

General Workflow for the Synthesis of 2-Bromo-6-fluoroaniline (Precursor)



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Caption: General workflow for the synthesis of 2-Bromo-6-fluoroaniline.

Chemical Reactivity and Experimental Protocols

2-Bromo-6-fluoroquinoline is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 2-position of the quinoline ring, facilitating the synthesis of diverse compound libraries for drug discovery and materials science.

It is important to note that the following protocols are generalized procedures for similar substrates and should be considered as a starting point for optimization for **2-Bromo-6-fluoroquinoline**.

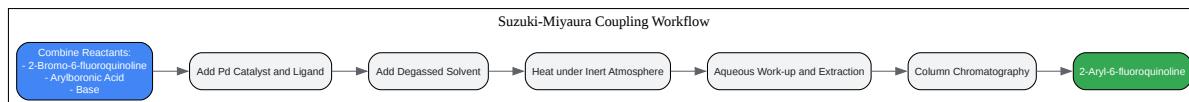
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of **2-Bromo-6-fluoroquinoline**, it can be used to introduce various aryl or heteroaryl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine **2-Bromo-6-fluoroquinoline** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K_2CO_3 , K_3PO_4 , or Cs_2CO_3 , 2.0-3.0 equiv.).
- Catalyst and Solvent Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$ (5 mol%) or a combination of $Pd_2(dba)_3$ (2.5 mol%) and a suitable ligand like SPhos (10 mol%)). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
- Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for the Suzuki-Miyaura coupling of **2-Bromo-6-fluoroquinoline**.

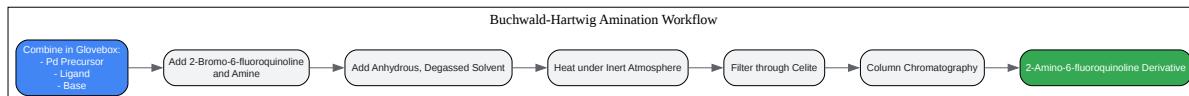
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted quinolines.

General Experimental Protocol for Buchwald-Hartwig Amination:

- Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu , 1.4 equiv.) to an oven-dried reaction vessel.
- Reagent Addition: Add **2-Bromo-6-fluoroquinoline** (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
- Solvent Addition and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Workflow for Buchwald-Hartwig Amination:



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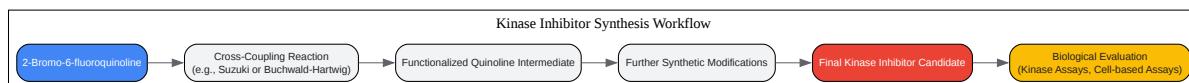
Caption: General workflow for the Buchwald-Hartwig amination of **2-Bromo-6-fluoroquinoline**.

Applications in Drug Discovery and Materials Science

Derivatives of **2-Bromo-6-fluoroquinoline** are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy and novel antibacterial agents. The quinoline scaffold is a common motif in many biologically active compounds.

While specific signaling pathways for **2-Bromo-6-fluoroquinoline** are not detailed in the literature, its derivatives are often designed to target specific enzymes, such as protein kinases. The general workflow for the development of a kinase inhibitor from this starting material is depicted below.

Logical Workflow for Kinase Inhibitor Synthesis:



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